GUAI-1(5)-EN-11-OL:ACETATE is primarily obtained from the acetylation of guaiol, which is extracted from guaiacwood oil. Guaiacwood oil is derived from the heartwood of the Guaiacum species, which are native to tropical regions. The compound belongs to the class of organic compounds known as terpenoids, specifically sesquiterpenes, which are characterized by their complex structures and diverse biological activities.
The synthesis of GUAI-1(5)-EN-11-OL:ACETATE involves several key steps:
The molecular formula of GUAI-1(5)-EN-11-OL:ACETATE is C₁₇H₂₈O₂, indicating it consists of 17 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms.
CC(=O)OC1=CC2=C(C=C1)C(=C(C2)C)C(C)C
.The structure exhibits a complex three-dimensional arrangement typical of sesquiterpenes, contributing to its unique physical and chemical properties.
GUAI-1(5)-EN-11-OL:ACETATE can undergo various chemical reactions:
The mechanism of action for GUAI-1(5)-EN-11-OL:ACETATE primarily relates to its role in flavor and fragrance applications. It acts as a scent enhancer due to its pleasant balsamic odor profile, which is attributed to its molecular structure that interacts with olfactory receptors.
GUAI-1(5)-EN-11-OL:ACETATE is soluble in organic solvents such as ethanol and ether but has limited solubility in water.
GUAI-1(5)-EN-11-OL:ACETATE finds extensive use in various industries:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2